molecular formula C9H13BO3 B1521717 [4-(1-Methoxyethyl)phenyl]boronic acid CAS No. 945723-15-9

[4-(1-Methoxyethyl)phenyl]boronic acid

Cat. No. B1521717
CAS RN: 945723-15-9
M. Wt: 180.01 g/mol
InChI Key: MXJVIYUOJJYGRL-UHFFFAOYSA-N
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Description

“[4-(1-Methoxyethyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 945723-15-9 and a molecular weight of 180.01 .


Synthesis Analysis

While specific synthesis methods for “[4-(1-Methoxyethyl)phenyl]boronic acid” were not found, boronic acids are generally used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The linear formula for “[4-(1-Methoxyethyl)phenyl]boronic acid” is C9H13BO3 .


Chemical Reactions Analysis

Boronic acids, including “[4-(1-Methoxyethyl)phenyl]boronic acid”, are used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .


Physical And Chemical Properties Analysis

“[4-(1-Methoxyethyl)phenyl]boronic acid” is a solid substance that is stored at normal temperatures . Its molecular weight is 180.01 .

Mechanism of Action

The mechanism of action for boronic acids in Suzuki–Miyaura cross-coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an organic group. In transmetalation, the organic group is transferred from boron to palladium .

Safety and Hazards

“[4-(1-Methoxyethyl)phenyl]boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . Safety measures include washing hands and face thoroughly after handling, and seeking medical attention if irritation persists .

properties

IUPAC Name

[4-(1-methoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJVIYUOJJYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672389
Record name [4-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Methoxyethyl)phenyl]boronic acid

CAS RN

945723-15-9
Record name [4-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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